

Application Notes & Protocols: Quality Control Methods for FXX489 Peptide Synthesis

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Compound of Interest

Compound Name: FAP targeting peptide for FXX489

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Introduction

FXX489 is a synthetic peptide that functions as a fibroblast activation protein (FAP)-targeting ligand, which is utilized in radioligand therapy for various cancers.[1][2][3][4][5] The therapeutic efficacy and safety of FXX489 are intrinsically linked to its purity, structural integrity, and batch-to-batch consistency. Therefore, stringent quality control (QC) throughout the synthesis and purification process is paramount. These application notes provide a comprehensive overview and detailed protocols for the essential analytical methods required to ensure the high quality of synthesized FXX489 peptide.

The manufacturing of synthetic peptides, typically achieved through Solid Phase Peptide Synthesis (SPPS), is a stepwise process that can introduce various impurities.[6][7][8][9][10] These impurities may include deletion sequences, truncated peptides, byproducts from protecting groups, and diastereomers.[11][12] A robust QC strategy is essential to identify and quantify these impurities, ensuring the final product meets the required specifications for research and clinical applications.

Key Quality Control Attributes for FXX489

A comprehensive quality control workflow for a synthetic peptide like FXX489 should assess the following critical attributes:



- Identity: Confirmation that the correct peptide sequence has been synthesized.
- Purity: Quantification of the target peptide relative to any impurities.
- Quantity: Accurate determination of the net peptide content.
- Sequence Verification: Confirmation of the correct amino acid sequence.
- Residual Impurities: Quantification of process-related impurities such as residual solvents and counterions.
- Bioburden and Endotoxins: Assessment of microbial and endotoxin levels, particularly for peptides intended for in vivo use.[12][13]

Analytical Methods for Peptide Quality Control

A multi-faceted analytical approach is necessary for the comprehensive characterization of synthetic peptides.[14][15] The following table summarizes the primary analytical techniques and their applications in the quality control of FXX489.



Analytical Technique	Parameter Measured	Typical Acceptance Criteria
High-Performance Liquid Chromatography (HPLC)	Purity, Identity (retention time)	>95% (Research Grade), >98% (Pharmaceutical Grade)
Mass Spectrometry (MS)	Molecular Weight, Identity, Sequence	Observed mass matches theoretical mass ± 0.1%
Amino Acid Analysis (AAA)	Amino Acid Composition, Quantity	Observed composition matches theoretical composition ±10%
Tandem Mass Spectrometry (MS/MS)	Sequence Verification	Correct fragmentation pattern observed
Gas Chromatography (GC)	Residual Solvents	Within ICH Q3C limits
Karl Fischer Titration	Water Content	<10%
Limulus Amebocyte Lysate (LAL) Test	Bacterial Endotoxins	<0.25 EU/mL (for parenteral use)

Experimental Protocols

Purity and Identity Assessment by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the most common and powerful technique for assessing the purity of synthetic peptides.[6][11][15][16][17][18] It separates the target peptide from impurities based on hydrophobicity.

Protocol:

- Sample Preparation: Dissolve the lyophilized FXX489 peptide in Mobile Phase A to a final concentration of 1 mg/mL. Filter the sample through a 0.22 μm syringe filter.
- HPLC System: An HPLC system equipped with a UV detector is required.



- Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 μm particle size) is typically used.
- Mobile Phases:
 - Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
 - Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
- Chromatographic Conditions:
 - Flow Rate: 1.0 mL/min
 - Detection Wavelength: 214 nm and 280 nm
 - Column Temperature: 30°C
 - Injection Volume: 20 μL
 - Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes is a good starting point. The gradient should be optimized based on the hydrophobicity of FXX489.
- Data Analysis: The purity of the peptide is calculated by dividing the peak area of the main peptide by the total area of all peaks in the chromatogram. The identity can be preliminarily confirmed by comparing the retention time with a known standard.

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Identity Confirmation by Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the synthesized peptide, providing strong evidence of its identity.[19][20][21][22]

Protocol:

 Sample Preparation: Prepare a 1 mg/mL solution of the FXX489 peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).



- Mass Spectrometer: An Electrospray Ionization (ESI) or Matrix-Assisted Laser
 Desorption/Ionization (MALDI) mass spectrometer can be used.[22][23][24]
- Analysis:
 - ESI-MS: Infuse the sample solution directly into the ESI source. Acquire the mass spectrum in positive ion mode over a mass range appropriate for the expected molecular weight of FXX489.
 - MALDI-TOF-MS: Mix the sample solution with a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid) on a MALDI target plate and allow it to dry. Acquire the mass spectrum.
- Data Analysis: Deconvolute the raw data to obtain the monoisotopic or average mass of the peptide. Compare the experimentally determined mass with the theoretical mass calculated from the amino acid sequence of FXX489.

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Amino Acid Analysis (AAA) for Composition and Quantity

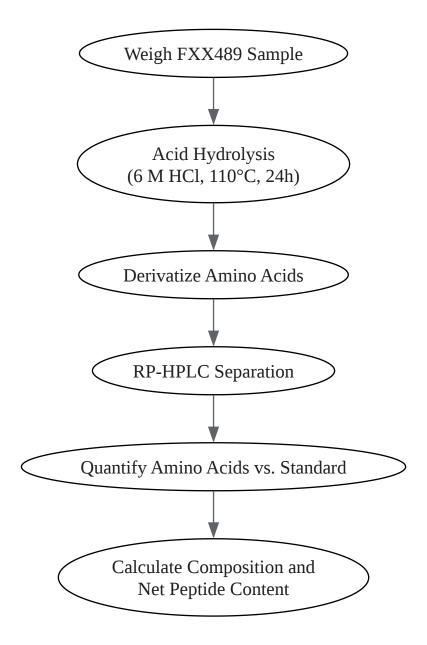
Amino Acid Analysis is a highly accurate method to confirm the amino acid composition of the peptide and to determine the net peptide content.[13][25][26]

Protocol:

- Hydrolysis: Accurately weigh a sample of the FXX489 peptide and hydrolyze it in 6 M HCl at 110°C for 24 hours in a sealed, evacuated tube.[25]
- Derivatization: Neutralize the hydrolysate and derivatize the free amino acids with a reagent such as phenyl isothiocyanate (PITC) or 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC).
- Chromatographic Analysis: Separate the derivatized amino acids by RP-HPLC.



- Quantification: Compare the peak areas of the amino acids from the FXX489 sample to those of a known standard mixture of amino acids.
- Data Analysis: Calculate the molar ratio of each amino acid. The ratios should correspond to
 the theoretical amino acid composition of FXX489. The net peptide content can be calculated
 based on the total amount of amino acids recovered and the initial weight of the peptide
 sample.



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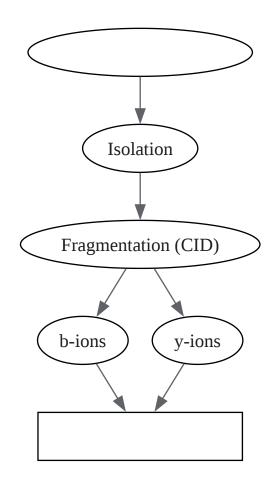
Sequence Verification by Tandem Mass Spectrometry (MS/MS)

While MS confirms the overall mass, tandem MS (MS/MS) is required to verify the amino acid sequence.[23][27][28][29]

Protocol:

- Sample Preparation: The sample is prepared as for MS analysis.
- MS/MS Analysis: In the mass spectrometer, the parent ion corresponding to the FXX489 peptide is isolated and then fragmented by collision-induced dissociation (CID) or other fragmentation methods.[18]
- Fragment Ion Analysis: The mass-to-charge ratios of the resulting fragment ions (b- and yions) are measured.
- Data Analysis: The series of fragment ions are analyzed to reconstruct the amino acid sequence of the peptide. This experimental sequence is then compared to the theoretical sequence of FXX489.





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Conclusion

A rigorous and multi-pronged quality control strategy is indispensable for the synthesis of the FXX489 peptide. The combination of HPLC, Mass Spectrometry, Amino Acid Analysis, and MS/MS sequencing provides a comprehensive assessment of the identity, purity, quantity, and sequence of the final product. Adherence to these protocols will ensure the production of high-quality FXX489, which is essential for its intended application in research and as a potential therapeutic agent.

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